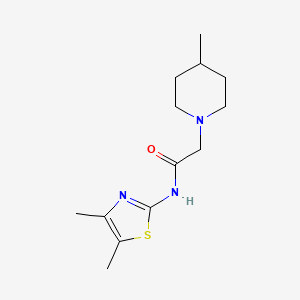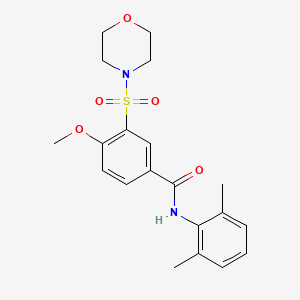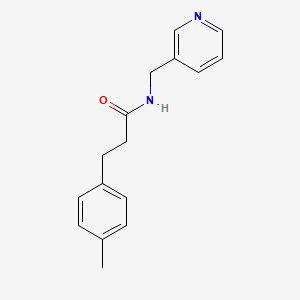![molecular formula C16H18N4O2S B4437311 N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
Vue d'ensemble
Description
AMPT is a chemical compound that belongs to the class of thioacetamide derivatives. It was first synthesized in the 1970s and has since been used in various scientific studies to investigate the role of dopamine in the brain. AMPT has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine in the brain.
Mécanisme D'action
AMPT works by inhibiting the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By reducing the amount of dopamine available in the brain, AMPT can be used to study the effects of dopamine depletion on behavior and cognition.
Biochemical and Physiological Effects:
AMPT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of dopamine, norepinephrine, and epinephrine in the brain, which can lead to changes in behavior, cognition, and mood. AMPT has also been shown to increase the levels of the amino acid tyrosine, which is a precursor to dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
AMPT has a number of advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has a well-established mechanism of action. However, there are also some limitations to the use of AMPT in lab experiments. For example, it can be difficult to control the extent of dopamine depletion induced by AMPT, and there may be individual differences in the response to AMPT.
Orientations Futures
There are many potential future directions for research on AMPT. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. AMPT may also be useful in investigating the relationship between dopamine and other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the development of new drugs that target the dopamine system, based on the insights gained from research on AMPT.
In conclusion, AMPT is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been shown to be an effective tool for studying the effects of dopamine depletion on behavior, cognition, and mood, and it has a well-established mechanism of action. While there are limitations to the use of AMPT in lab experiments, there are also many potential future directions for research on this compound.
Applications De Recherche Scientifique
AMPT has been widely used in scientific research to investigate the role of dopamine in the brain. It has been shown to be an effective tool for studying the effects of dopamine depletion on behavior, cognition, and mood. AMPT has also been used to investigate the relationship between dopamine and other neurotransmitters, such as norepinephrine and serotonin.
Propriétés
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-4-5-13(8-14(10)19-12(3)21)20-15(22)9-23-16-17-7-6-11(2)18-16/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICLXXHBZYQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4437229.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)


![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)


![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437294.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)

